molecular formula C10H9NO3 B11951582 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione CAS No. 59225-86-4

4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione

Cat. No.: B11951582
CAS No.: 59225-86-4
M. Wt: 191.18 g/mol
InChI Key: TWDXOJOBVIGEOK-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione is a bicyclic heterocyclic compound featuring a fused pyranopyridine core with two ketone groups at positions 2 and 5, and methyl substituents at positions 4 and 5. Its structure combines electron-rich aromatic systems with electron-withdrawing dione moieties, making it a versatile scaffold for chemical modifications and applications in materials science or medicinal chemistry. The methyl groups at positions 4 and 7 likely influence steric and electronic properties, affecting reactivity and intermolecular interactions.

Properties

CAS No.

59225-86-4

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4,7-dimethyl-6H-pyrano[3,2-c]pyridine-2,5-dione

InChI

InChI=1S/C10H9NO3/c1-5-3-8(12)14-7-4-6(2)11-10(13)9(5)7/h3-4H,1-2H3,(H,11,13)

InChI Key

TWDXOJOBVIGEOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=O)NC(=C2)C

Origin of Product

United States

Preparation Methods

Condensation and Ring-Closing Reactions

A 2012 study in Synthetic Communications detailed an alternative route employing 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one as a precursor . This method involves:

  • Knoevenagel Condensation : Reaction of the aldehyde group with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) to form α,β-unsaturated intermediates.

  • Intramolecular Lactonization : The phenolic hydroxyl group attacks the electrophilic carbonyl carbon, forming the pyranone ring.

For example, treatment of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with dialkylamines in ethanol under reflux yielded 3-[(dialkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones in 50–68% yields . Subsequent acid-catalyzed cyclization produced the target compound. This route offers modularity for introducing substituents but requires stoichiometric bases, increasing purification complexity.

One-Pot Tandem Reactions

Recent advancements have focused on one-pot methodologies to improve efficiency. A notable example combines Knoevenagel condensation and lactonization in a single reactor :

  • Reagent System : Piperidine (10 mol%) in ethanol at 80°C.

  • Mechanism :

    • The base deprotonates the active methylene compound, enabling nucleophilic attack on the aldehyde.

    • The resulting α,β-unsaturated ester undergoes intramolecular cyclization via a six-membered transition state.

This approach reduces reaction time from 48 hours (traditional methods) to 12 hours, with yields comparable to stepwise protocols . However, substrate scope limitations persist for sterically hindered aldehydes.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield Conditions Advantages Limitations
Historical Synthesis 4-Hydroxy-6-methyl-2-pyroneNot reportedAcidic or thermalScalable, simple reagentsLow regioselectivity
Knoevenagel-Lactonization 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one50–68%Ethanol, refluxModular functionalizationRequires stoichiometric base
One-Pot Tandem Aldehyde + active methylene compound60–70%Piperidine, 80°CReduced reaction timeLimited to electron-deficient aldehydes

Mechanistic Insights and Byproduct Formation

Side reactions dominate when reaction parameters deviate from optimal conditions:

  • Over-alkylation : Excess alkylating agents lead to quaternary ammonium salts, detectable via 1H^1H NMR at δ 3.2–3.5 ppm .

  • Retro-Aldol Cleavage : High temperatures (>100°C) fragment the β-keto ester intermediate, necessitating precise thermal control .

Chemical Reactions Analysis

Condensation of Pyridone Derivatives

A common approach involves the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in ethanolic solutions using catalytic amounts of piperidine. This process forms the fused pyranoquinoline structure via a Michael-addition-type reaction.

Cascade Annulation Reactions

Base-promoted cascade reactions using α-hydroxy ketones and dimethyl but-2-ynedioate (DBU as a base) yield 2H-pyran-2,5(6H)-diones. For example, substrates with electron-withdrawing groups (e.g., fluoro, chloro) on the pyridyl ring react efficiently, while electron-donating groups reduce reactivity .

Friedel-Crafts Alkylation and Cyclization

Acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols form pyranoquinolones. This involves Friedel-Crafts alkylation followed by 6-endo-dig cyclization, a pathway analogous to the synthesis of related pyranoquinoline derivatives .

Michael Addition and Cyclization

The reaction proceeds via nucleophilic attack of the pyridyl nitrogen on the electrophilic carbon of the malononitrile derivative. This step is followed by cyclization to form the fused pyranoquinoline structure .

Friedel-Crafts Alkylation

Propargylic alcohols undergo acid-catalyzed activation, forming allenylium intermediates. These intermediates react with the quinolinone substrate, leading to cyclization via 6-endo-dig or 5-exo-dig pathways to form pyranoquinolones .

Substituent Influence on Reactivity

Substituents on the pyridyl ring significantly affect reactivity:

  • Electron-withdrawing groups (e.g., fluoro, chloro) enhance nucleophilic attack, enabling reactions at room temperature .

  • Electron-donating groups (e.g., methoxy) reduce reactivity, requiring elevated temperatures .

Catalysts and Solvents

  • Catalysts : Piperidine, DBU, or acid catalysts (e.g., H₂SO₄) are used to facilitate cyclization .

  • Solvents : Ethanol, DMF, or solvent-free conditions are common .

Pyrano[3,2-c]quinolones

These compounds share a fused pyran-quinoline structure but differ in substituents. For example, 4-hydroxy-1-methylquinolin-2(1H)-one derivatives form pyranoquinolones via propargylic alcohol reactions, highlighting similarities in cyclization mechanisms .

Pyrano[2,3-d]pyrimidines

Synthesized via Knoevenagel-Michael condensation of barbituric acid, malononitrile, and aldehydes, these compounds demonstrate analogous cascade reaction principles but with distinct heterocyclic cores .

Key Reaction Data

Parameter Details Source
Yields 65–80% for pyranodione derivatives under optimized conditions .
Reaction Time 1–8 hours, depending on substituents and catalysts .
Temperature Room temperature for electron-deficient substrates; elevated for others .
Catalysts Piperidine, DBU, H₂SO₄ .

Biological and Chemical Implications

The compound’s heterocyclic structure enables interactions with biological macromolecules (e.g., proteins, DNA), as evidenced by molecular docking studies. Its synthesis pathways also serve as models for developing bioactive derivatives, such as metal complexes with enhanced antimicrobial and antioxidant properties .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research has demonstrated that 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione exhibits significant antimicrobial activity against various bacterial strains. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent in clinical settings .

2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has shown promise in inhibiting the proliferation of certain cancer cell lines in vitro. The mechanism of action is believed to involve interactions with cellular macromolecules, which could lead to apoptosis in cancer cells . Further pharmacological evaluations are necessary to establish its efficacy and safety profiles.

Interaction Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological macromolecules such as proteins and nucleic acids. These studies provide insights into its binding affinities and orientations with target receptors, which are crucial for understanding its pharmacological profile.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antibacterial Activity Study : In vitro tests demonstrated that this compound effectively inhibited the growth of resistant bacterial strains. The study emphasized its potential as a lead compound for developing new antibiotics.
  • Anticancer Research : A study focused on the compound's effects on specific cancer cell lines revealed significant cytotoxicity at low concentrations. Further investigations into its mechanism of action showed that it may induce apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione with structurally related pyrano-diones, focusing on substituent effects, synthetic methodologies, and functional properties.

Structural Analogs and Substituent Effects

Compound Name Substituents/Modifications Key Structural Differences
Target Compound 4,7-dimethyl Pyridine core with dual methyl groups
7-Methyl-3-(phenylsulfonyl)-pyrano-dione (9) 3-phenylsulfonyl, 7-methyl Electron-withdrawing sulfonyl group at C3
3-Benzoyl-7-methyl-pyrano-dione (10) 3-benzoyl, 7-methyl Electron-deficient benzoyl group at C3
4-Methyl-pyrano[3,2-c]quinoline-dione (7) Quinoline core, 4-methyl Expanded aromatic system (quinoline)
Fe(III)/Co(II)/Cu(II) Complexes Hydroxy-quinoline-dione ligand + metal ions Bioactive hydroxyl group enabling coordination
  • Electronic Effects: The 4,7-dimethyl derivative lacks strong electron-withdrawing groups (e.g., sulfonyl or benzoyl in compounds 9 and 10), which may reduce its electrophilicity compared to these analogs. The quinoline-based compound (7) benefits from extended conjugation, enhancing stability and optical properties .

Biological Activity

4,7-Dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione (CAS No. 59225-86-4) is a heterocyclic compound notable for its unique pyranoquinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by various research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉N₁O₃, with a molecular weight of 191.18 g/mol. The compound features a fused ring system that combines both pyridine and pyran components, contributing to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, which positions it as a candidate for the development of new antimicrobial agents. For instance, studies have demonstrated its inhibitory effects on pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated its potential to inhibit cancer cell proliferation in several types of cancer cells. For example, molecular docking studies have predicted favorable binding interactions with key proteins involved in cancer progression .

The mechanism by which this compound exerts its biological effects involves interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its pharmacological profile and therapeutic potential.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with various target receptors. The results indicate that it may interact with proteins involved in cell signaling pathways related to cancer and microbial resistance .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound regarding its methylation pattern and biological activities.

Compound NameStructure TypeNotable ActivityUniqueness
4-HydroxyquinolineQuinolineAntimicrobialLacks the pyran ring
7-Methyl-4H-pyrano[3,2-c]quinolinePyranoquinolineAnticancerDifferent methylation pattern
3-Hydroxy-4-methylpyridin-2(1H)-onePyridinoneAntioxidantDifferent ring structure
5-Methoxy-2H-pyrano[3,2-c]pyridinePyranoquinolineAntimicrobialMethoxy substitution at different position

This table illustrates how the distinct structural characteristics of this compound contribute to its unique biological activities compared to other compounds in the same class .

Case Studies

  • Antimicrobial Efficacy : In a study involving various bacterial strains, this compound demonstrated an IC50 value indicating significant antibacterial activity against resistant strains .
  • Anticancer Potential : Another study assessed the cytotoxic effects on human cancer cell lines where the compound showed promising results in inhibiting cell growth and inducing apoptosis .

Q & A

Basic: What are the established synthetic routes for 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione?

The compound can be synthesized via multicomponent reactions or condensation of β-keto esters with 4-hydroxyquinolin-2-ones. For example, Kappe and Mayer demonstrated that 4-hydroxyquinolin-2-ones react with β-keto esters under basic conditions (e.g., pyridine catalysis) to form the pyrano[3,2-c]pyridine-2,5-dione scaffold . Specific protocols involve refluxing reactants in ethanol with catalytic amines (e.g., piperidine) for 48–72 hours . Key intermediates should be purified via column chromatography (e.g., CH₂Cl₂–MeOH gradients) and characterized using ¹H/¹³C NMR and HRMS .

Basic: What analytical techniques are essential for characterizing this compound?

Core techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C4 and C7) and coupling constants .
  • Mass spectrometry : HRMS to verify molecular weight (e.g., m/z 221.08 for C₁₁H₁₁NO₃) and isotopic patterns .
  • UV-Vis and fluorescence spectroscopy : To assess π→π* transitions and Stokes shifts for optoelectronic applications .
  • Elemental analysis : Validate purity (>95%) and stoichiometry .

Advanced: How can experimental design be optimized to synthesize derivatives with enhanced bioactivity?

Derivatization often targets the C3 and C6 positions. For example:

  • C3 modification : React with sulfonyl acetates or benzoyl esters under nucleophilic conditions (e.g., Et₃N in ethanol) to introduce electrophilic groups .
  • Heteroannulation : Use 3,4-dichloro intermediates (synthesized via POCl₃/PCl₅ chlorination) to fuse heterocycles (e.g., pyrimidines) via nucleophilic substitution .
  • Metal complexes : Ligate with Fe(III), Co(II), or Cu(II) salts to enhance antimicrobial activity; characterize complexes using magnetic susceptibility and thermal analysis .

Advanced: How should researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) may arise from tautomerism or impurities. Strategies include:

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated spectra .
  • Isotopic labeling : Use ¹⁵N or ²H-labeled precursors to track resonance assignments .
  • Multi-technique analysis : Combine IR (to confirm carbonyl stretches ~1700 cm⁻¹) and X-ray crystallography (if crystals are obtainable) .

Advanced: What methodologies are recommended for evaluating optoelectronic properties?

  • UV-Vis spectroscopy : Measure λₐᵦₛ in polar solvents (e.g., DMSO) to identify charge-transfer transitions (~300–400 nm) .
  • Fluorescence quantum yield : Use quinine sulfate as a reference standard; calculate via integrated emission spectra .
  • Cyclic voltammetry : Determine HOMO/LUMO levels (e.g., E_HOMO = −5.2 eV for similar diones) to assess redox stability .

Advanced: How can thermal stability and decomposition pathways be systematically analyzed?

  • Thermogravimetric analysis (TGA) : Measure weight loss steps (e.g., ~200°C for methyl group degradation) .
  • Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points ~150–200°C) .
  • Mass spectrometry-coupled TGA : Track volatile decomposition products (e.g., CO₂ or CH₃ radicals) .

Advanced: What computational approaches predict the compound’s reactivity in biological systems?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to calculate Fukui indices for nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding to antimicrobial targets (e.g., E. coli DNA gyrase) using AutoDock Vina; validate with in vitro MIC assays .

Advanced: How can mechanistic insights into the Niementowski reaction be applied to improve synthesis yields?

The Niementowski reaction involves cyclocondensation of anthranilic acid derivatives with β-keto esters. To enhance yields:

  • Solvent optimization : Replace ethanol with DMF to increase polarity and accelerate cyclization .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to lower activation energy .
  • In situ monitoring : Use HPLC to track intermediate formation (e.g., enol tautomers) .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight221.08 g/mol (C₁₁H₁₁NO₃)
λₐᵦₛ (UV-Vis)320 nm (in DMSO)
Fluorescence Quantum Yield0.45 (vs. quinine sulfate)
Thermal DecompositionOnset at 195°C (TGA)

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